(1-Formylcyclohexyl) benzoate
Description
(1-Formylcyclohexyl) benzoate is a benzoic acid ester derivative featuring a cyclohexane ring substituted with a formyl group (-CHO) at the 1-position, esterified to a benzoyl group. The cyclohexyl-formyl moiety may confer unique steric and electronic effects, influencing solubility, reactivity, and biological activity compared to simpler benzoates.
Properties
Molecular Formula |
C14H16O3 |
|---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
(1-formylcyclohexyl) benzoate |
InChI |
InChI=1S/C14H16O3/c15-11-14(9-5-2-6-10-14)17-13(16)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2 |
InChI Key |
UKQGDXZRNDYWCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C=O)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Formylcyclohexyl) benzoate typically involves the esterification of (1-Formylcyclohexyl) alcohol with benzoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the formyl group is converted to a carboxylic acid.
Reduction: The compound can be reduced to (1-Hydroxycyclohexyl) benzoate using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: (1-Formylcyclohexyl) benzoic acid.
Reduction: (1-Hydroxycyclohexyl) benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
(1-Formylcyclohexyl) benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing prodrugs that can be activated in the body.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor
Mechanism of Action
The mechanism of action of (1-Formylcyclohexyl) benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The formyl group can act as an electrophile, facilitating various nucleophilic addition reactions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structure distinguishes it from other benzoates through its cyclohexane backbone and formyl substituent. Key comparisons include:
Phenyl Benzoate (CAS 93-99-2)
- Structure : Aromatic ester with a phenyl group directly bonded to the benzoyloxy moiety.
- Applications : Candidate for behavioral regulation in Tingidae species (e.g., chrysanthemum lace bug) .
Methyl Benzoate (CAS 93-58-3)
- Structure : Simple aliphatic ester with a methyl group.
- Physical Properties : Pleasant odor reminiscent of cananga oil; naturally occurring in meadowsweet (Filipendula ulmaria) .
- Acidity : Derived from benzoic acid (pKa ~4.2), influencing solubility and stability in biological systems .
Benzyl Benzoate
- Structure : Aromatic-aliphatic ester with a benzyl group.
- Odor Profile : Light, balsamic, almond-like scent .
- Applications : Widely used in pharmaceuticals and cosmetics.
Cyclohexylmethyl Bromide (CAS 2550-36-9)
- Structure : Cyclohexane substituted with a bromomethyl group (C7H13Br).
Physicochemical Properties
| Compound | Molecular Weight | Odor/Scents | pKa (of parent acid) | Key Substituents |
|---|---|---|---|---|
| (1-Formylcyclohexyl) benzoate* | ~246.3 (estimated) | Not reported | ~4.2 (benzoic acid) | Cyclohexyl-formyl |
| Phenyl benzoate | 198.21 | Not reported | ~4.2 | Phenyl |
| Methyl benzoate | 136.15 | Cananga-like | ~4.2 | Methyl |
| Benzyl benzoate | 212.24 | Almond, balsamic | ~4.2 | Benzyl |
| Cyclohexylmethyl bromide | 177.08 | Not applicable | Not applicable | Bromomethyl |
*Estimated molecular weight based on structural formula C14H16O3.
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